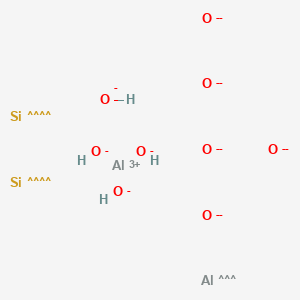
CID 102601615
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 102601615” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound “CID 102601615” involves specific chemical reactions and conditions. The preparation methods typically include the use of cross-linking agents, emulsion stabilizers, pore-foaming agents, and mixed monomers to create an oil phase . These components are carefully mixed and reacted under controlled conditions to yield the desired compound.
Industrial Production Methods: In industrial settings, the production of “this compound” follows a similar approach but on a larger scale. The process involves the use of advanced equipment and techniques to ensure the consistency and purity of the final product. The industrial production methods are designed to optimize yield and minimize waste, making the process efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: The compound “CID 102601615” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality.
Common Reagents and Conditions: Common reagents used in the reactions involving “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications.
Scientific Research Applications
The compound “CID 102601615” has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is utilized in the development of new materials and products.
Mechanism of Action
The mechanism of action of “CID 102601615” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses, making the compound a valuable tool for scientific research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “CID 102601615” include those with comparable chemical structures and properties. These compounds are often studied alongside “this compound” to understand their similarities and differences.
Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and the distinct properties it imparts. This uniqueness makes it a valuable compound for various scientific and industrial applications, setting it apart from other similar compounds.
Conclusion
The compound “this compound” is a versatile chemical entity with significant potential in various scientific fields. Its unique properties, preparation methods, chemical reactions, and applications make it a subject of ongoing research and interest. Understanding its mechanism of action and comparing it with similar compounds further highlights its importance and potential for future developments.
Properties
Molecular Formula |
Al2H4O9Si2-11 |
|---|---|
Molecular Weight |
258.16 g/mol |
InChI |
InChI=1S/2Al.4H2O.5O.2Si/h;;4*1H2;;;;;;;/q;+3;;;;;5*-2;;/p-4 |
InChI Key |
MHYHHWYVGFZQHD-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[Al].[Al+3].[Si].[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13824575.png)
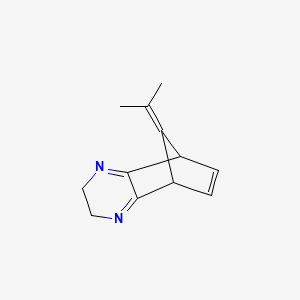
![Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl-](/img/structure/B13824589.png)
![2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824597.png)

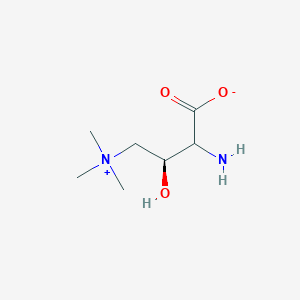
![N'-[(Z)-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}methylidene]thiophene-2-carbohydrazide](/img/structure/B13824612.png)
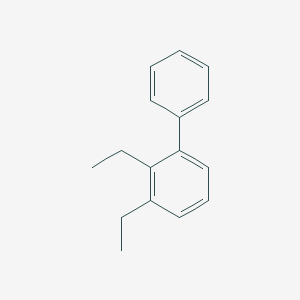
![5-(4-methoxyphenyl)-N-[2-(piperidin-1-yl)propyl]-1,2-oxazole-3-carboxamide](/img/structure/B13824625.png)
![4-Benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824633.png)
![methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate](/img/structure/B13824636.png)
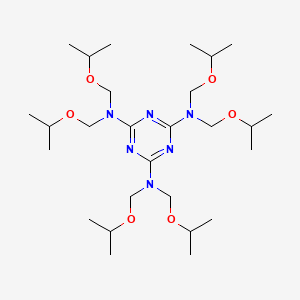

![3-[(2E)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide](/img/structure/B13824651.png)
